methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate
Description
Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a synthetic organic compound featuring a benzofuran core fused with a substituted benzylidene group and a methyl benzoate ester. The Z-configuration of the benzylidene double bond (C2 position) is critical for its stereochemical properties. The benzofuran moiety is substituted with a 4-ethylbenzylidene group at the 2-position and a methoxy-methyl-linked benzoate ester at the 6-position.
Properties
Molecular Formula |
C26H22O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 4-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C26H22O5/c1-3-17-4-6-18(7-5-17)14-24-25(27)22-13-12-21(15-23(22)31-24)30-16-19-8-10-20(11-9-19)26(28)29-2/h4-15H,3,16H2,1-2H3/b24-14- |
InChI Key |
LERBJLJTFNTKDW-OYKKKHCWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves several steps. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran derivatives with benzylidene and ester substituents. Below is a detailed comparison with analogous compounds based on structural and functional group variations.
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Key Structural Differences :
- Benzylidene substituent : The compared compound features a 4-isopropyl group (propan-2-yl) instead of 4-ethyl on the benzylidene moiety.
- Ester group : The benzoate ester at the 6-position of benzofuran is substituted with 2,6-dimethoxy groups, whereas the target compound has an unsubstituted methyl benzoate.
- Linker : The target compound uses a methylene (-CH2-) linker between the benzofuran oxygen and the benzoate, while the compared compound directly esterifies the hydroxyl group.
Hypothetical Property Implications :
- The 2,6-dimethoxy substituents on the benzoate could enhance electron-withdrawing effects, altering reactivity in substitution or hydrolysis reactions .
Triazine-Based Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)
Key Structural Differences :
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Pathways: The target compound’s synthesis likely involves condensation of 4-ethylbenzaldehyde with a substituted benzofuran precursor, followed by esterification. Similar methods are noted in for triazine derivatives .
- Biological Activity: No direct data is available in the evidence for the target compound. However, benzofuran derivatives are explored for antimicrobial, anti-inflammatory, or anticancer properties.
Notes
Evidence Gaps: The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic, or biological) for the target compound.
Further Research : Priority areas include (i) crystallographic analysis to confirm stereochemistry, (ii) substituent effect studies (ethyl vs. isopropyl), and (iii) bioactivity screening against triazine-based benchmarks.
Biological Activity
Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound with significant potential in various biological applications. Its structure features a benzoate moiety linked to a benzofuran derivative, which is known to influence its reactivity and interaction with biological systems. This article explores the compound's biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H22O5. The compound possesses several functional groups that contribute to its biological activity, including:
- Benzoate moiety : Involved in various biochemical interactions.
- Benzofuran structure : Known for its antioxidant properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential as a natural preservative or therapeutic agent against infections.
Cytotoxic Effects
This compound has demonstrated cytotoxic effects against cancer cell lines in vitro. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Proliferation : The compound may inhibit cell proliferation by interfering with cell cycle progression.
- Induction of Apoptosis : It activates apoptotic pathways through the modulation of key proteins involved in cell survival and death.
- Antioxidant Activity : By scavenging free radicals, the compound protects cells from oxidative stress.
Research Findings
A summary of key findings from recent studies on this compound is presented below:
Case Study 1: Anticancer Potential
In a study examining the cytotoxic effects of this compound on human breast cancer cells (MCF7), results indicated a dose-dependent increase in apoptosis markers. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting it could be developed as an alternative treatment for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
